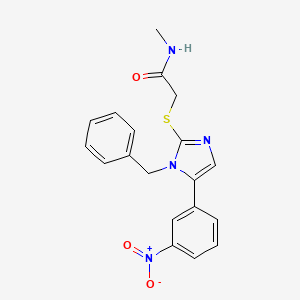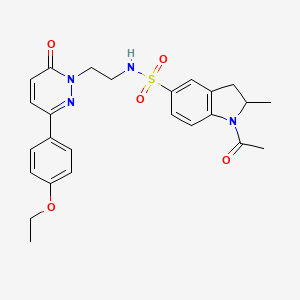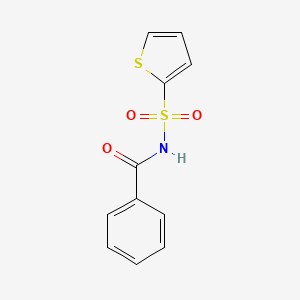
4-(5-Tert-butyl-2-methylbenzenesulfonamido)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(5-Tert-butyl-2-methylbenzenesulfonamido)butanoic acid” is a chemical compound with the CAS Number: 735297-18-4 . Its molecular weight is 313.42 and its IUPAC name is 4-{[(5-tert-butyl-2-methylphenyl)sulfonyl]amino}butanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H23NO4S/c1-11-7-8-12(15(2,3)4)10-13(11)21(19,20)16-9-5-6-14(17)18/h7-8,10,16H,5-6,9H2,1-4H3,(H,17,18) . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Catalytic Applications in Organic Synthesis
Research has explored the use of sulfonamide-substituted compounds, related to 4-(5-tert-butyl-2-methylbenzenesulfonamido)butanoic acid, as potential oxidation catalysts. For instance, sulfonamide substituents have been applied to iron phthalocyanines, showing remarkable stability under oxidative conditions and efficacy in the oxidation of cyclohexene to allylic ketone using hydrogen peroxide. This illustrates the compound's potential in organic synthesis, particularly in catalyzing oxidation reactions with high stability and efficiency (Umit Işci et al., 2014).
Applications in Medicinal Chemistry
The planar chiral carboxylic acid derivatives of (η6-arene)Cr(CO)3, containing structures analogous to this compound, have been synthesized and evaluated as isosteric substitutes for organic drug candidates. These compounds were coupled with aminoresorcyclic acid cores to mimic the structure of the antibiotic platensimycin. Although they did not exhibit significant antibacterial activity, this approach underscores the utility of such compounds in the design and synthesis of bioorganometallic analogs for potential therapeutic applications (M. Patra et al., 2012).
Enhancing Polymer Properties
Polyimides incorporating tert-butyl side groups derived from compounds similar to this compound have been synthesized, showing promising material properties such as low dielectric constants, excellent solubility, and high thermal stability. This highlights the compound's potential role in the development of advanced materials with specific electrical and mechanical properties suitable for high-performance applications (Y. Chern & J. Tsai, 2008).
Alkylation Reactions
Sulfonimidate alkylating agents, closely related to the structure of this compound, have demonstrated high efficiency in alkylation reactions of acids, alcohols, and phenols. These reactions are characterized by high yields and chemoselectivity, showcasing the potential of such compounds in facilitating diverse organic transformations (T. J. Maricich et al., 2013).
Advanced Functional Materials
The introduction of tert-butyl groups in polymeric materials, analogous to the functionalization seen in this compound, has been effective in enhancing the solubility and thermal properties of polyimides. These materials exhibit low moisture absorption and high glass transition temperatures, making them suitable for various industrial applications, including electronics and coatings (D. Liaw & Been-Yang Liaw, 1996).
Properties
IUPAC Name |
4-[(5-tert-butyl-2-methylphenyl)sulfonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S/c1-11-7-8-12(15(2,3)4)10-13(11)21(19,20)16-9-5-6-14(17)18/h7-8,10,16H,5-6,9H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNXKZAKYDYDSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-(2-Fluoroethyl)-5-iodopyrazol-3-yl]methanamine](/img/structure/B2533273.png)
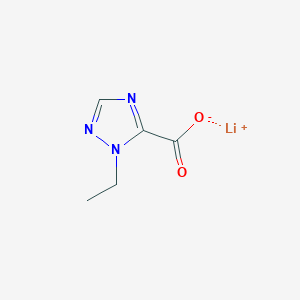
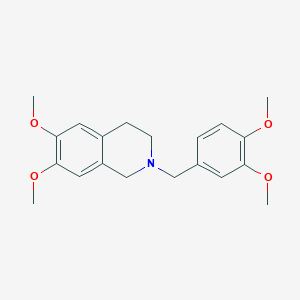
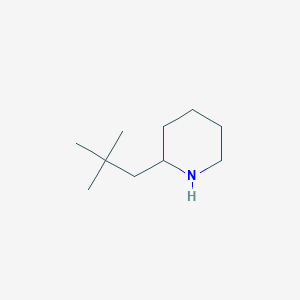
amine dihydrochloride](/img/structure/B2533277.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2533278.png)
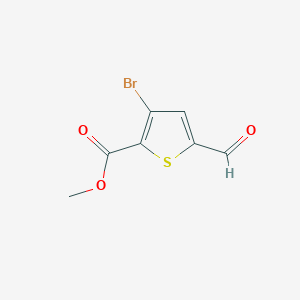
![2-O-Tert-butyl 5-O-ethyl 5-fluoro-2,7-diazaspiro[3.4]octane-2,5-dicarboxylate;hydrochloride](/img/structure/B2533284.png)
![[4-(1,1-Dioxothiazinan-2-yl)pyridin-2-yl]methanamine;dihydrochloride](/img/structure/B2533285.png)
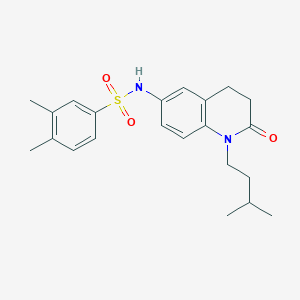
![Benzo[d][1,3]dioxol-5-yl(piperazin-1-yl)methanone hydrochloride](/img/structure/B2533287.png)
